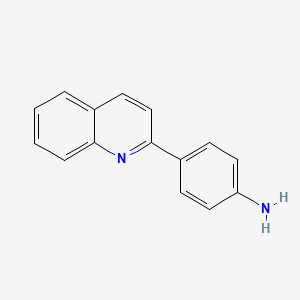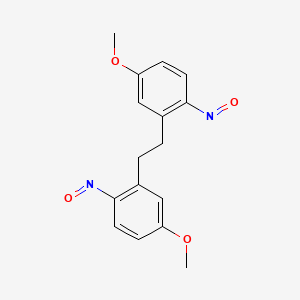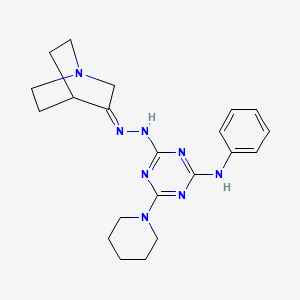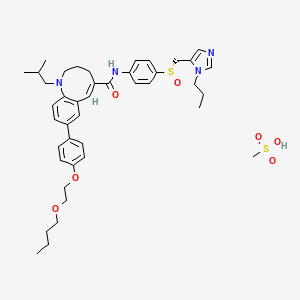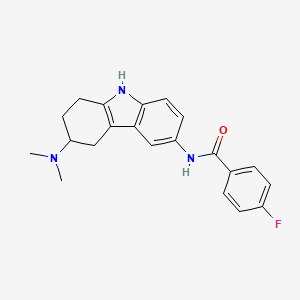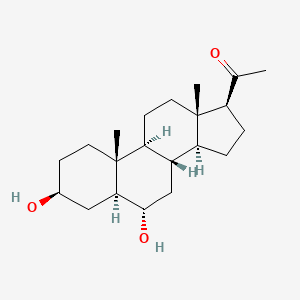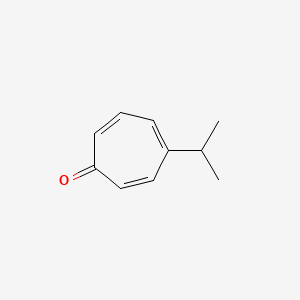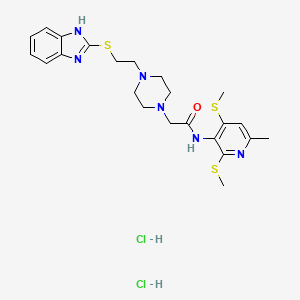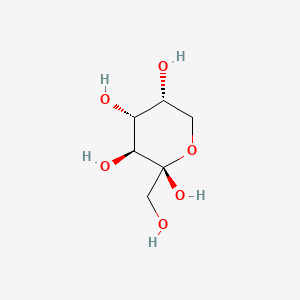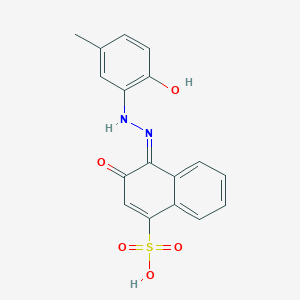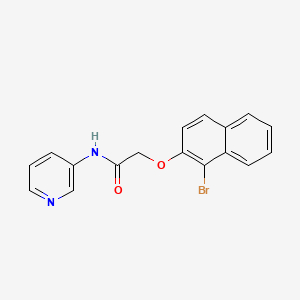
2-(1-bromonaphthalen-2-yloxy)-N-(pyridin-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-bromonaphthalen-2-yloxy)-N-(pyridin-3-yl)acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a derivative of naphthalene, which is a polycyclic aromatic hydrocarbon. The synthesis of this compound is a complex process that requires specific reagents and conditions.
Applications De Recherche Scientifique
For a comprehensive analysis of the applications of a similar compound, you might want to look into the research on siderophores . They are renowned for their high iron binding capacity and have applications in medicine, agriculture, and environmental sciences . Another interesting research is on brain-reading devices that interpret brain signals, potentially allowing people to communicate using only their thoughts .
-
Organic Adsorption on Hydrophilic Hierarchical Structures for Bionic Superhydrophobicity : This research focuses on the fabrication of bionic superhydrophobic surfaces on hydrophilic smooth materials. It involves preparing micro/nanostructures and chemical modification. The study also highlights the effects of organic adsorbates on hierarchically structured surfaces, which includes defects, storage time in air, heating/vacuum treatment, and storage environment .
-
Applications of Low-Valent Compounds with Heavy Group-14 Elements : Over the last two decades, the low-valent compounds of group-14 elements have received significant attention in several fields of chemistry owing to their unique electronic properties. These low-valent group-14 species include tetrylenes, tetryliumylidene, tetrylones, dimetallenes and dimetallynes. They have shown applications in various areas such as organic transformations, small molecule activation, and materials .
-
Photocatalytic Technology : Photocatalytic technology has shown great potential as a low-cost, environmentally-friendly, and sustainable technology. It has become a hot research topic in recent years .
-
Organic Adsorption on Hydrophilic Hierarchical Structures for Bionic Superhydrophobicity : This research focuses on the fabrication of bionic superhydrophobic surfaces on hydrophilic smooth materials. It involves preparing micro/nanostructures and chemical modification. The study also highlights the effects of organic adsorbates on hierarchically structured surfaces, which includes defects, storage time in air, heating/vacuum treatment, and storage environment .
-
Applications of Low-Valent Compounds with Heavy Group-14 Elements : Over the last two decades, the low-valent compounds of group-14 elements have received significant attention in several fields of chemistry owing to their unique electronic properties. These low-valent group-14 species include tetrylenes, tetryliumylidene, tetrylones, dimetallenes and dimetallynes. They have shown applications in various areas such as organic transformations, small molecule activation, and materials .
-
Photocatalytic Technology : Photocatalytic technology has shown great potential as a low-cost, environmentally-friendly, and sustainable technology. It has become a hot research topic in recent years .
Propriétés
Numéro CAS |
38376-29-3 |
|---|---|
Nom du produit |
2-(1-bromonaphthalen-2-yloxy)-N-(pyridin-3-yl)acetamide |
Formule moléculaire |
C17H13BrN2O2 |
Poids moléculaire |
357.2 g/mol |
Nom IUPAC |
2-(1-bromonaphthalen-2-yl)oxy-N-pyridin-3-ylacetamide |
InChI |
InChI=1S/C17H13BrN2O2/c18-17-14-6-2-1-4-12(14)7-8-15(17)22-11-16(21)20-13-5-3-9-19-10-13/h1-10H,11H2,(H,20,21) |
Clé InChI |
WLLRAGBPCSOJNH-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC(=C2Br)OCC(=O)NC3=CN=CC=C3 |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=C2Br)OCC(=O)NC3=CN=CC=C3 |
Pictogrammes |
Irritant |
Synonymes |
2-[5-(2-Fluorophenyl)-1H-pyrazol-3-yl]-phenol |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



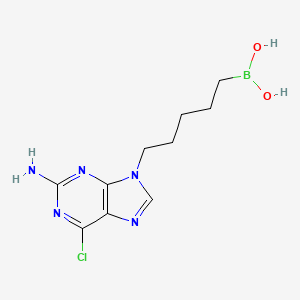
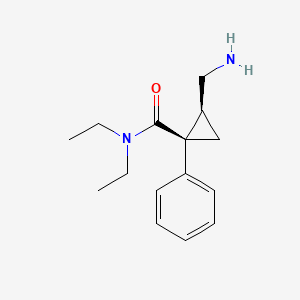
![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B1663802.png)
